molecular formula C28H34F2O8 B13410778 Fluocinolone Acetonide Diacetate

Fluocinolone Acetonide Diacetate

Cat. No.: B13410778
M. Wt: 536.6 g/mol
InChI Key: FYWZEYSIWPINFF-QRZYHXOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluocinolone Acetonide Diacetate is a synthetic corticosteroid primarily used in dermatology to reduce skin inflammation and relieve itching. It is a derivative of hydrocortisone, with fluorine substitutions that enhance its activity. This compound is known for its potent anti-inflammatory properties and is used in various medical applications, including the treatment of skin disorders such as eczema, psoriasis, and dermatitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluocinolone Acetonide Diacetate is synthesized through a series of chemical reactions starting from natural steroid derivatives. The synthesis involves multiple steps, including fluorination, acetonide formation, and esterification. The fluorination step is crucial as it enhances the compound’s potency. The reaction conditions typically involve the use of fluorinating agents and specific solvents to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using advanced techniques to ensure consistency and quality. The process includes rigorous purification steps to remove impurities and achieve the desired product specifications. The use of bio-fermentation methods has also been explored to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Fluocinolone Acetonide Diacetate undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include fluorinating agents like hydrogen fluoride and other specialized chemicals. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes. Solvents such as acetonitrile and methanol are frequently used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives of this compound, which exhibit enhanced anti-inflammatory properties. These derivatives are often used in medical formulations for topical and ophthalmic applications .

Scientific Research Applications

Fluocinolone Acetonide Diacetate has a wide range of scientific research applications, including:

Mechanism of Action

Fluocinolone Acetonide Diacetate exerts its effects by binding to glucocorticoid receptors within cells. This binding leads to the inhibition of pro-inflammatory cytokines and mediators, reducing the migration and activation of inflammatory cells. The compound also induces the production of phospholipase A2 inhibitory proteins, which further suppresses the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluocinolone Acetonide Diacetate is unique due to its specific fluorination pattern, which significantly enhances its anti-inflammatory activity without causing sodium retention. This makes it particularly effective for long-term use in treating chronic inflammatory conditions .

Properties

Molecular Formula

C28H34F2O8

Molecular Weight

536.6 g/mol

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-11-acetyloxy-12,19-difluoro-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C28H34F2O8/c1-14(31)35-13-21(34)28-22(37-24(3,4)38-28)11-17-18-10-20(29)19-9-16(33)7-8-25(19,5)27(18,30)23(36-15(2)32)12-26(17,28)6/h7-9,17-18,20,22-23H,10-13H2,1-6H3/t17-,18-,20-,22+,23-,25-,26-,27-,28+/m0/s1

InChI Key

FYWZEYSIWPINFF-QRZYHXOCSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)OC(=O)C)C)OC(O2)(C)C

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)OC(=O)C)C)OC(O2)(C)C

Origin of Product

United States

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